molecular formula C15H14ClN3O4 B2466196 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide CAS No. 2034411-43-1

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2466196
CAS No.: 2034411-43-1
M. Wt: 335.74
InChI Key: GTLCNHUAVAXVSI-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is a synthetic compound known for its intriguing structural characteristics. It combines a chloro-substituted oxazepinone ring with an isoxazole moiety, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures:

  • Starting Material: : The synthesis begins with the preparation of 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine.

  • Intermediate Formation: : The intermediate is then reacted with an appropriate reagent to introduce the ethyl isoxazole-5-carboxamide group.

  • Final Assembly: : The final compound is assembled through a sequence of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial-scale production of this compound may involve optimized synthetic routes to enhance yield and purity, using automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at various positions, potentially forming new functional groups or altering existing ones.

  • Reduction: : Reduction reactions may target the oxazepinone ring or the isoxazole moiety.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the chloro or carboxamide groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Commonly used oxidants include potassium permanganate and chromium trioxide.

  • Reduction Reagents: : Sodium borohydride and lithium aluminum hydride are frequently employed.

  • Substitution Reagents: : Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products from these reactions include derivatives with modified functional groups, leading to potential new compounds with altered biological activities.

Scientific Research Applications

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is used extensively in scientific research:

  • Chemistry: : As a building block for complex molecule synthesis.

  • Biology: : In studies of cell signaling pathways and molecular interactions.

  • Medicine: : Potential therapeutic applications, such as anticancer or antiviral agents.

  • Industry: : Utilized in the development of new materials or as a precursor in chemical manufacturing.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is distinguished by:

  • Unique Structural Features: : The combination of chloro-oxazepinone and isoxazole moieties.

  • Enhanced Biological Activity: : Potentially greater efficacy or specificity in certain applications.

List of Similar Compounds

  • 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine derivatives

  • Isoxazole-5-carboxamide analogs

  • Other chloro-substituted heterocyclic compounds

Conclusion

This compound showcases a fascinating blend of chemical complexity and biological potential, making it a valuable subject of study across various scientific disciplines. The intricacies of its synthesis, reactions, and applications underline its significance in advancing both fundamental and applied research.

That's the lowdown on this compound

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4/c16-11-1-2-12-10(7-11)8-19(14(20)9-22-12)6-5-17-15(21)13-3-4-18-23-13/h1-4,7H,5-6,8-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLCNHUAVAXVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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